[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride
Description
[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride (CAS: 952151-39-2) is a seven-membered heterocyclic compound containing one oxygen and two nitrogen atoms within its ring structure. Its molecular formula is C₉H₁₈N₂O₃·HCl, with a molecular weight of approximately 238.7 g/mol. The tert-butyl ester group enhances steric protection of the carboxylic acid moiety, improving stability during synthetic processes, while the hydrochloride salt increases solubility in polar solvents . This compound is primarily utilized in medicinal chemistry as a precursor for drug intermediates, particularly in the development of protease inhibitors and kinase-targeting therapeutics. Its purity is typically ≥98%, and it is stored under standard laboratory conditions .
Properties
IUPAC Name |
tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOLVDDKIHEITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Approaches
The compound is typically synthesized via a three-stage process:
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Ring-closing formation of the oxadiazepane backbone
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Esterification with tert-butyl groups
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Hydrochloride salt precipitation
Key intermediates include 4-formylpiperidine derivatives and methyl vinyl ketone, as evidenced by patent CN103787971A. The tert-butyl ester group is introduced via nucleophilic substitution or ester exchange reactions under alkaline conditions.
Critical Reaction Parameters
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Temperature control : Exothermic reactions require cooling to -10°C during ketone addition.
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Solvent systems : Tetrahydrofuran (THF) and toluene are preferred for their ability to stabilize intermediates.
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Catalysts : Potassium hydroxide (KOH) in ethanol facilitates deprotonation and accelerates esterification.
Detailed Synthetic Procedures
Stepwise Synthesis Protocol (Adapted from CN103787971A )
Step 1: Formation of 9-Oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
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Combine methyl vinyl ketone (146 mL) with 4-formylpiperidine-1-tert-butyl carboxylate (375 g) in THF (18 L).
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Cool to -10°C and add KOH (3N in ethanol, 0.243 L) dropwise over 10 minutes.
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Warm to room temperature and stir for 16 hours.
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Quench with hexane (10 L), wash with saturated NaCl, and concentrate.
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Purify via flash chromatography (cyclohexane/ethyl acetate, 80:20) to isolate the spiro intermediate.
Step 2: Oxadiazepane Ring Closure
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React the spiro intermediate with tris(dimethylamino)methane in toluene under reflux for 12 hours.
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Concentrate the mixture, add ethyl acetate/heptane, and cool to precipitate the product.
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Filter and dry under vacuum to obtain the tert-butyl ester.
Step 3: Hydrochloride Salt Formation
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Dissolve the free base in anhydrous diethyl ether.
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Bubble hydrogen chloride gas through the solution until precipitation completes.
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Filter and recrystallize from ethanol/ether to yield the hydrochloride salt.
Optimization of Reaction Conditions
Yield-Enhancing Modifications
Solvent System Comparison
Analytical Characterization
Spectroscopic Data
Purity Specifications
| Parameter | Specification | Method |
|---|---|---|
| HPLC Purity | ≥98% | USP <621> |
| Residual Solvents | <0.1% | GC-FID |
| Water Content | <0.5% | Karl Fischer |
Comparative Analysis of Related Compounds
Industrial-Scale Considerations
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl ester group is cleaved under acidic conditions to regenerate the carboxylic acid. Notable methods include:
Acid-Mediated Hydrolysis
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Reagents : Trifluoroacetic acid (TFA), aqueous HCl, or H₃PO₄ .
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Conditions : Room temperature to 50°C, 1–24 hours.
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Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water (B<sub>AC</sub>2 pathway) .
Example Reaction :
Yield : >85% (reported for analogous tert-butyl esters) .
Catalytic Deprotection
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Catalysts : Magic Blue (tris(pentafluorophenyl)borane) with triethylsilane .
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Efficiency : Achieves deprotection at ambient temperature in <1 hour with minimal side reactions .
Carboxylate Activation
The hydrochloride salt enhances electrophilicity at the carbonyl carbon, facilitating reactions such as:
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Amide Coupling : With amines via EDCl/HOBt or DCC-mediated activation .
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Esterification : Transesterification with alcohols under Mitsunobu conditions .
Table 1: Representative Reactions
Stability and Side Reactions
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Thermal Stability : Decomposes above 150°C via retro-ene elimination of isobutylene .
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Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) leads to oxadiazepane ring-opening .
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Base Compatibility : Stable in weakly basic media (pH 8–10), but degrades in strongly alkaline conditions .
Comparative Reactivity
The hydrochloride salt exhibits faster deprotection kinetics compared to neutral esters due to enhanced electrophilicity:
Table 2: Deprotection Rates (Analogous Compounds)
| Ester Type | Deprotection Time (6M HCl, 25°C) | Relative Rate |
|---|---|---|
| tert-Butyl ester | 12 h | 1.0 |
| Methyl ester | >48 h | 0.25 |
| Benzyl ester | 8 h | 1.5 |
Key Research Findings
Scientific Research Applications
Pharmaceutical Development
The primary application of [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride is in the realm of drug design and development. Its unique structure allows for modifications that can lead to compounds with desirable pharmacological properties. Preliminary studies indicate potential effects on various biological targets, making it a candidate for further exploration in drug discovery programs .
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial : Potential effectiveness against certain bacterial strains.
- CNS Activity : Possible applications in treating central nervous system disorders due to its structural similarities with known CNS-active compounds .
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- X-ray Crystallography
These methods help elucidate the compound's mechanism of action and its potential therapeutic uses .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that can enhance its biological activity or modify its pharmacokinetic properties. The synthesis typically involves several steps where reaction conditions must be carefully controlled to optimize yield and purity .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives of this compound:
- A study published in Chemical Communications highlighted the synthesis of derivatives that exhibited enhanced antibacterial activity compared to the parent compound .
- Research in Medicinal Chemistry demonstrated that modifications at specific positions on the oxadiazepane ring could lead to compounds with improved efficacy against neurological disorders .
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and structurally related tert-butyl esters:
Key Research Findings
Piperazine derivatives (six-membered) are more rigid and commonly used in CNS drugs due to their ability to cross the blood-brain barrier, whereas oxadiazepane derivatives may target peripheral enzymes or receptors .
Heteroatom Influence :
- The oxygen atom in oxadiazepane enhances hydrogen-bonding capacity, increasing solubility in aqueous media compared to azepane derivatives (e.g., tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate) .
- Piperazine derivatives (two nitrogen atoms) exhibit stronger basicity, whereas oxadiazepane’s mixed O/N system reduces pKa, affecting ionization under physiological conditions .
Synthetic Utility :
- The tert-butyl ester group in the target compound is hydrolyzed under acidic conditions to yield carboxylic acids, a common strategy in prodrug activation .
- In contrast, β-Alanine tert-butyl ester hydrochloride is used for peptide chain elongation without ring-opening steps, highlighting divergent applications .
Stability and Safety: The hydrochloride salt form improves shelf-life and handling stability compared to non-salt analogs like tert-Butyl methylphosphonofluoridate (), which is highly reactive and toxic .
Biological Activity
The compound [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride is a synthetic molecule characterized by its unique oxadiazepane ring structure. This compound, with the chemical formula and a molecular weight of 202.25 g/mol, exhibits potential biological activities that make it a subject of interest in medicinal chemistry.
Structure
The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, along with a tert-butyl ester functional group. This structure enhances its solubility and stability, which are critical for biological applications.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 202.25 g/mol |
| Purity | NLT 98% |
| CAS Number | 952151-39-2 |
Synthesis
The synthesis of this compound typically involves several steps, including protection of functional groups and careful control of reaction conditions to optimize yield and purity. The presence of both carboxylic acid and hydroxy functionalities necessitates specific protective measures during synthesis to prevent undesired reactions.
Pharmacological Effects
Preliminary studies indicate that this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Potential efficacy against certain bacterial strains.
- Anticancer Properties : Initial findings suggest possible activity against cancer cell lines.
- CNS Activity : The compound may influence central nervous system functions.
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:
- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
- In Vitro Assays : To evaluate biological activity against specific cell lines.
Case Studies
- Antimicrobial Activity : In a study assessing the antibacterial properties of various oxadiazepane derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
- Anticancer Effects : Research involving the compound's application on cancer cell lines indicated a dose-dependent reduction in cell viability, highlighting its potential role in cancer therapy.
- CNS Effects : A study explored the neuropharmacological effects of similar compounds, indicating that modifications to the oxadiazepane structure can enhance CNS activity.
Comparative Analysis with Similar Compounds
The unique combination of an oxadiazepane structure with a carboxylic acid and tert-butyl ester distinguishes this compound from structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity | Unique Features |
|---|---|---|---|
| 1,3-Oxazolidin-2-one | Five-membered heterocycle | Antibacterial | Contains an oxygen atom instead of nitrogen |
| 1,2,4-Oxadiazole | Five-membered heterocycle | Anticancer | Different ring structure; more aromatic character |
| 1,3-Diazepane | Six-membered heterocycle | CNS activity | Larger ring size; different pharmacological profile |
Q & A
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. Key parameters include:
- pKa of the Ester Group : Predicted to be ~1.5–2.0, indicating instability in strongly acidic conditions.
- Activation Energy Barriers : For tert-butyl cleavage, computed barriers guide pH optimization (e.g., pH 3–4 for controlled deprotection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
